molecular formula C5H5ClN2O2S B047618 4-Chloropyridine-3-sulfonamide CAS No. 33263-43-3

4-Chloropyridine-3-sulfonamide

Cat. No. B047618
CAS RN: 33263-43-3
M. Wt: 192.62 g/mol
InChI Key: DGIINIBYHCODIH-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-sulfonamide is a chemical compound with significant applications in various fields of chemistry and pharmacology. It's notable for its unique molecular structure and reactive properties.

Synthesis Analysis

The synthesis of 4-Chloropyridine-3-sulfonamide involves multiple steps, including sulfonation, chlorination, and amination. Pei (2002) described an efficient synthesis process that optimized reaction conditions to save time and simplify procedures, yielding an overall 41% production efficiency. In another study, Mao et al. (2006) obtained this compound through the hydrolysis of 4-chloropyridine-3-sulfonamide in dilute hydrochloric acid, forming one-dimensional chains via hydrogen bonds in its crystal structure (Mao, Li, Ma, & Song, 2006).

Molecular Structure Analysis

The molecular structure of 4-Chloropyridine-3-sulfonamide and its isomers has been extensively studied. Kosutić Hulita et al. (2005) analyzed the structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, revealing variations in their hydrogen-bonding arrangements (Kosutić Hulita et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloropyridine-3-sulfonamide are diverse. Chen, Sharma, and Liu (2016) discussed gold-catalyzed cycloadditions with ynamides and nitriles to form diaminopyridine derivatives, highlighting the compound's reactivity (Chen, Sharma, & Liu, 2016).

Physical Properties Analysis

The physical properties of 4-Chloropyridine-3-sulfonamide, including its crystal structure and hydrogen-bonding patterns, have been detailed by several researchers. For instance, Patel and Purohit (2017) examined the solvates of sulfamethazine, a related sulfonamide, providing insights into the physical characteristics of similar compounds (Patel & Purohit, 2017).

Chemical Properties Analysis

The chemical properties, particularly the reactivity of sulfonamides like 4-Chloropyridine-3-sulfonamide, have been explored through various studies. Fu et al. (2021) used computational chemistry to understand the reactivity of sulfonamides, which can be extrapolated to understand the chemical properties of 4-Chloropyridine-3-sulfonamide (Fu et al., 2021).

Scientific Research Applications

Antifungal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4-Chloropyridine-3-sulfonamide is used as a starting material in the synthesis of compounds with potential antifungal activity . These compounds comprise a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents .
  • Methods of Application: The synthesis involves multistep reactions starting from 4-chloropyridine-3-sulfonamide via N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates which were further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .
  • Results: Many of the synthesized compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Synthesis of Sulfonimidates

  • Scientific Field: Organic Synthesis
  • Application Summary: 4-Chloropyridine-3-sulfonamide can be used in the synthesis of sulfonimidates . Sulfonimidates are organosulfur compounds that have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
  • Methods of Application: The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents .
  • Results: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .

Synthesis of Heterocyclic 4-Substituted Pyridine-3-Sulfonamide Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 4-Chloropyridine-3-sulfonamide is used as a reactant for the preparation of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives . These derivatives are studied as potential inhibitors of four isoforms of the zinc enzyme carbonic anhydrase .
  • Methods of Application: The synthesis involves the reaction of 4-Chloropyridine-3-sulfonamide with various reagents to form the desired heterocyclic 4-substituted pyridine-3-sulfonamide derivatives .
  • Results: The synthesized compounds are tested for their inhibitory activity against four isoforms of the zinc enzyme carbonic anhydrase .

Synthesis of Sulfonimidates

  • Scientific Field: Organic Synthesis
  • Application Summary: 4-Chloropyridine-3-sulfonamide can be used in the synthesis of sulfonimidates . Sulfonimidates are organosulfur compounds that have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
  • Methods of Application: The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents .
  • Results: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .

Synthesis of Organosulfur Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloropyridine-3-sulfonamide can be used in the synthesis of organosulfur compounds, specifically sulfonimidates . These compounds have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
  • Methods of Application: The synthesis of these compounds involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents .
  • Results: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .

Synthesis of Pyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Chloropyridine-3-sulfonamide can be used in the synthesis of pyridine derivatives . These derivatives have found applications in the development of pharmaceuticals, agrochemicals, and metal complexes .
  • Methods of Application: The synthesis involves the reaction of 4-Chloropyridine-3-sulfonamide with various reagents to form the desired pyridine derivatives .
  • Results: The synthesized pyridine derivatives have been used in various applications, including the development of pharmaceuticals, agrochemicals, and metal complexes .

Safety And Hazards

4-Chloropyridine-3-sulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

There is a need for more research on this compound, especially in the context of its potential applications in medicinal chemistry .

properties

IUPAC Name

4-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIINIBYHCODIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186904
Record name 4-Chloro-3-pyridinesulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-3-sulfonamide

CAS RN

33263-43-3
Record name 4-Chloro-3-pyridinesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-pyridinesulfonamide
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Record name 4-Chloro-3-pyridinesulphonamide
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Record name 4-chloro-3-pyridinesulphonamide
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Record name 4-CHLORO-3-PYRIDINESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Z Brzozowski, J Sławiński, M Gdaniec… - European journal of …, 2011 - Elsevier
… A solution of 4-chloropyridine-3-sulfonamide 1 (1.93ág, 10ámmol) and urea (0.63ág, 10.5ámmol) in methanol (10áml) was stirred at reflux for 5áh, then methanol was evaporated under …
Number of citations: 16 www.sciencedirect.com
K Szafrański, J Sławiński, A Kędzia, E Kwapisz - Molecules, 2017 - mdpi.com
… a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide via N…
Number of citations: 18 www.mdpi.com
K Gobis, H Foks, J Sławiński, A Sikorski… - Monatshefte für Chemie …, 2013 - Springer
… -carboximidamides were synthesized in satisfactory yields via condensation of heterocyclic methyl carbimidates with 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide. …
Number of citations: 10 link.springer.com
TH Li, XB Mao, QB Song, CA Ma - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… +ÁC5H3ClNO3SÀ, was prepared by the hydrolysis of 4-chloropyridine-3-sulfonamide. In the crystal structure, a three-dimensional network is formed via N—HÁÁÁO [HÁÁÁO = 1.97(3)–…
Number of citations: 1 scripts.iucr.org
XB Mao, TH Li, CA Ma, QB Song - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… 4-Chloropyridine-3-sulfonamide (3.0 g) was dissolved in water (20 ml) and stirred for 15 min; hydrochloric acid (1 ml, 36%) was then added and the resulting solution stirred for 10 min. …
Number of citations: 4 scripts.iucr.org
Y Morisawa, M Kataoka, H Nagahori… - Journal of Medicinal …, 1980 - ACS Publications
… In a similar manner, 4-nitropyridine-3-sulfonamide (13b) was prepared from 4-chloropyridine-3-sulfonamide (lib),7 and 6-nitropyridine-3-sulfonamide (13c) was prepared from 6-…
Number of citations: 22 pubs.acs.org
K Szafrański, J Sławiński, A Kawiak - Medical Sciences Forum, 2022 - sciforum.net
… , giving 4-chloropyridine-3sulfonyl chloride (3), N-(quinolin-8-yl)-4-chloropyridine-3-sulfonamide (4) was obtained in recation of 3 with 8-Aminoquinoline. Target compounds 5-8 were …
Number of citations: 3 sciforum.net
K Gobis, H Foks, J Sławiński… - Monatshefte für Chemie …, 2013 - Springer
… A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl …
Number of citations: 6 link.springer.com
JJ Sławiński - science24.com
… Thus, starting 4-chloropyridine-3-sulfonamide were converted to the novel 4-(4-arylpiperazin-1-yl)-, 4-(1H-pyrazol-1-yl)- or 4-(aryl/alkylthio)pyridine-3-sulfonamides, which were …
Number of citations: 0 www.science24.com
MMC Lo, HR Chobanian, O Palyha, Y Kan… - Bioorganic & medicinal …, 2011 - Elsevier
… Compound 4a was synthesized in a similar fashion as 2a, with 4-chloropyridine-3-sulfonamide replaced by 2-fluorobenzenesulfonamide. Compounds 4b and 4c were obtained by …
Number of citations: 10 www.sciencedirect.com

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